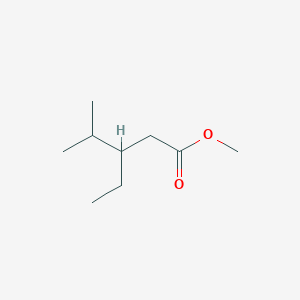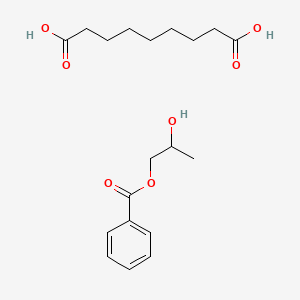
2-Hydroxypropyl benzoate;nonanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl benzoate typically involves the esterification of benzoic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction involves the use of ozone and hydrogen peroxide as oxidizing agents. The resulting nonanedioic acid is purified through crystallization .
Industrial Production Methods
Industrial production of 2-Hydroxypropyl benzoate;nonanedioic acid involves large-scale esterification and oxidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized for cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl benzoate;nonanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-Hydroxypropyl benzoate can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid groups in nonanedioic acid can be reduced to form alcohols.
Substitution: The ester group in 2-Hydroxypropyl benzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of nonanedioic acid.
Substitution: Various ester and amide derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl benzoate;nonanedioic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in dermatological treatments, particularly for acne and rosacea.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl benzoate;nonanedioic acid involves its interaction with cellular components. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. In dermatological applications, nonanedioic acid is known to inhibit the growth of bacteria and reduce inflammation by modulating the activity of enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl benzoate
- 2-Hydroxypropyl acetate
- Sebacic acid (decanedioic acid)
Uniqueness
2-Hydroxypropyl benzoate;nonanedioic acid is unique due to its combined properties of both ester and dicarboxylic acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its specific combination of hydroxyl, ester, and carboxyl groups provides distinct reactivity compared to similar compounds .
Propiedades
Número CAS |
60529-02-4 |
|---|---|
Fórmula molecular |
C19H28O7 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-hydroxypropyl benzoate;nonanedioic acid |
InChI |
InChI=1S/C10H12O3.C9H16O4/c1-8(11)7-13-10(12)9-5-3-2-4-6-9;10-8(11)6-4-2-1-3-5-7-9(12)13/h2-6,8,11H,7H2,1H3;1-7H2,(H,10,11)(H,12,13) |
Clave InChI |
VDSYKLODWJIEIS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C1=CC=CC=C1)O.C(CCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


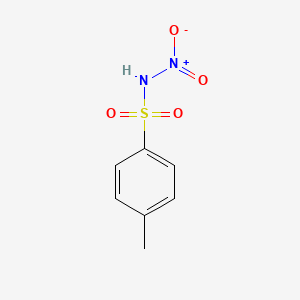
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
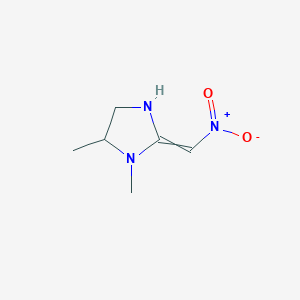

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
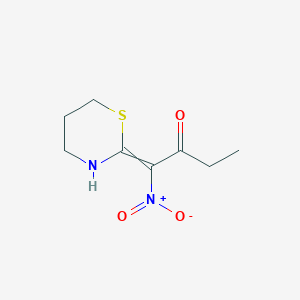
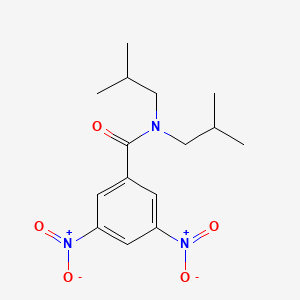

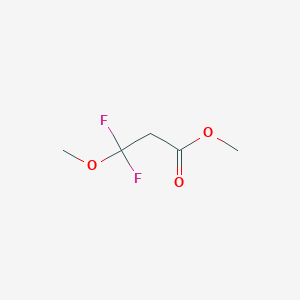
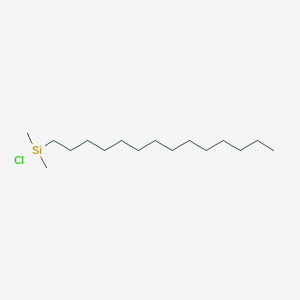
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
